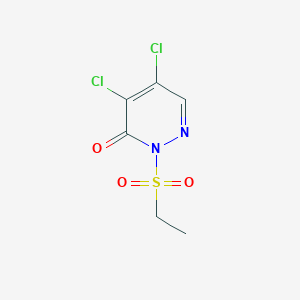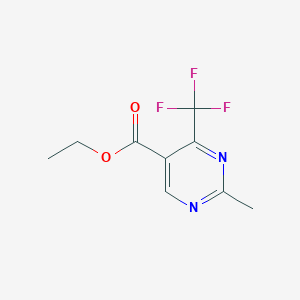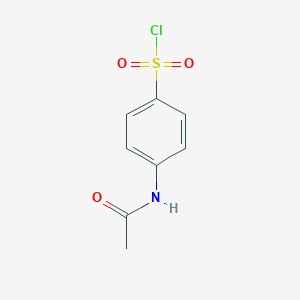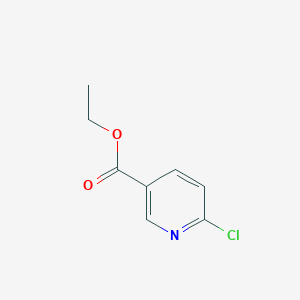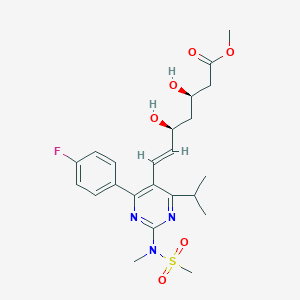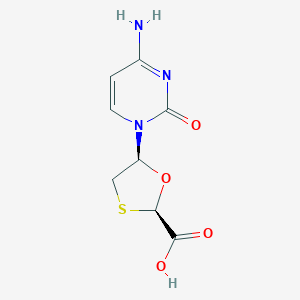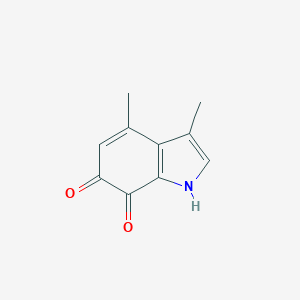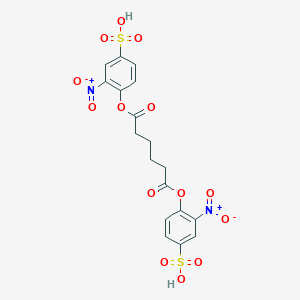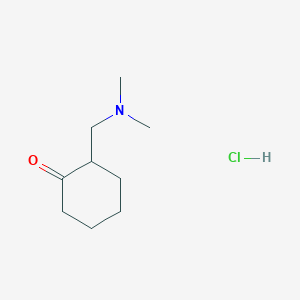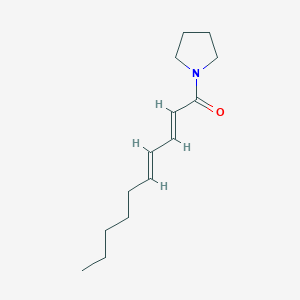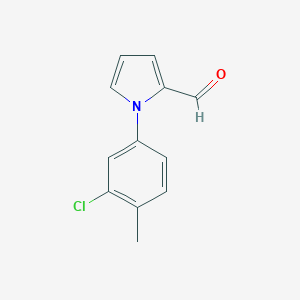![molecular formula C10H13NO4S B132953 Metil metil[(4-metilfenil)sulfonil]carbamato CAS No. 32258-50-7](/img/structure/B132953.png)
Metil metil[(4-metilfenil)sulfonil]carbamato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is an organic compound characterized by the presence of a sulfonyl group attached to a carbamate moiety
Aplicaciones Científicas De Investigación
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in the study of enzyme inhibition, particularly those enzymes that interact with carbamate groups.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals due to its stability and reactivity.
Mecanismo De Acción
Target of Action
Methyl methyl[(4-methylphenyl)sulfonyl]carbamate, also known as MSAB, primarily targets β-catenin , a protein that plays a crucial role in cell-cell adhesion and gene transcription .
Mode of Action
MSAB interacts with β-catenin via direct affinity interaction within the C-terminal two-thirds of the Armadillo repeat region, a domain known for protein-protein interaction . This interaction leads to the ubiquitination and proteasomal degradation of β-catenin .
Biochemical Pathways
The degradation of β-catenin affects the Wnt signaling pathway, a critical pathway involved in cell proliferation and differentiation . By degrading β-catenin, MSAB inhibits the Wnt signaling-dependent proliferation of cancer cells .
Pharmacokinetics
It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability
Result of Action
The result of MSAB’s action is the inhibition of Wnt signaling-dependent proliferation of cancer cells . It has been shown to be effective in suppressing the expansion of established tumors from certain xenografts in mice . It exhibits little efficacy in wnt-independent cultures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl methyl[(4-methylphenyl)sulfonyl]carbamate typically involves the reaction of methyl isocyanate with 4-methylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature to ensure high yield and purity of the product.
Industrial Production Methods: On an industrial scale, the production of methyl methyl[(4-methylphenyl)sulfonyl]carbamate can be achieved through a continuous flow process. This method involves the use of automated reactors that allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and high production efficiency.
Types of Reactions:
Oxidation: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of sulfone derivatives.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in aqueous solution.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Comparación Con Compuestos Similares
- Methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate
- 2-(4-methylsulfonylphenyl)indole derivatives
Comparison: Methyl methyl[(4-methylphenyl)sulfonyl]carbamate is unique due to its specific combination of a sulfonyl group and a carbamate moiety. This combination imparts distinct reactivity and stability compared to similar compounds. For example, methyl 4-{methyl[(4-methylphenyl)sulfonyl]amino}benzoate has a similar sulfonyl group but differs in its overall structure, leading to different reactivity and applications. Similarly, 2-(4-methylsulfonylphenyl)indole derivatives have different core structures, which influence their biological activity and chemical properties.
Propiedades
IUPAC Name |
methyl N-methyl-N-(4-methylphenyl)sulfonylcarbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4S/c1-8-4-6-9(7-5-8)16(13,14)11(2)10(12)15-3/h4-7H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFZTGPTWQRQQX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C(=O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10340247 |
Source


|
| Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32258-50-7 |
Source


|
| Record name | Methyl methyl[(4-methylphenyl)sulfonyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10340247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
